molecular formula C18H12Cl2N6O B2932621 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-38-7

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2932621
CAS No.: 881073-38-7
M. Wt: 399.24
InChI Key: LZNYWTDFLBSADC-UHFFFAOYSA-N
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Description

The compound 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide features a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 1 with a 3-chlorophenyl group and at position 4 with a 2-chlorobenzohydrazide moiety. This structure is characteristic of kinase inhibitors and antimicrobial agents due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYWTDFLBSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through multi-step organic reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidin Core: : This core can be synthesized by condensing an appropriate pyrazole derivative with formamide in the presence of a strong acid or base.

  • Chlorination: : Chlorination of the pyrazolo[3,4-d]pyrimidin core is achieved using chlorinating agents such as thionyl chloride or phosphorous pentachloride.

  • Attachment of 3-Chlorophenyl Group: : This step involves a substitution reaction where a chlorinated aromatic compound reacts with a nucleophilic pyrazolo[3,4-d]pyrimidin derivative.

  • Formation of Benzohydrazide: : Benzohydrazide is synthesized separately through the reaction of benzoyl chloride with hydrazine hydrate.

  • Final Coupling: : The final step involves coupling the chlorinated pyrazolo[3,4-d]pyrimidin core with benzohydrazide under mild heating and catalytic conditions.

Industrial Production Methods

Scaling up the synthesis for industrial purposes requires optimization of reaction conditions:

  • Catalysis: : Using efficient catalysts to enhance reaction rates and yields.

  • Continuous Flow Reactors: : Implementing continuous flow chemistry to ensure consistent production and scalability.

  • Green Chemistry Principles: : Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituents at positions 2 (benzohydrazide moiety) and 3-methylphenyl group enable nucleophilic and electrophilic substitutions.

Reaction Type Conditions Product Yield Reference
Nucleophilic substitution K₂CO₃, DMF, 80°C, alkyl/aryl amines2-Amino derivatives with modified benzohydrazide65-78%
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitro derivatives at pyrimidine ring (para to chloro group)52%

The 2-chloro group on the benzohydrazide moiety shows higher reactivity than the 3-methylphenyl chloro substituent due to electronic effects from the adjacent hydrazide group.

Oxidation Reactions

The hydrazide (-NH-NH₂) and pyrazolo[3,4-d]pyrimidine moieties are susceptible to oxidative transformations:

  • Hydrazide oxidation :
    R NH NH2[O]R NO\text{R NH NH}_2\xrightarrow{[O]}\text{R NO}
    Using H₂O₂/Fe³⁺ or KMnO₄/H⁺, the hydrazide converts to a nitroso derivative, enhancing electrophilicity for subsequent reactions .

  • Pyrimidine ring oxidation :
    Reacting with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, altering hydrogen-bonding capabilities.

Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core participates in cross-coupling reactions:

Coupling Type Catalyst System Application Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)Arylation at position 4 of pyrimidine ring81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination for kinase-inhibitor derivatives68%

Condensation Reactions

The hydrazide group undergoes condensation with carbonyl compounds to form heterocycles:

  • Triazole formation :
    Reacting with aldehydes (e.g., benzaldehyde) under ultrasound irradiation produces 1,2,4-triazoles via cyclocondensation.
    R C O NH NH2+RCHOTriazole derivative\text{R C O NH NH}_2+\text{RCHO}\rightarrow \text{Triazole derivative}

  • Schiff base synthesis :
    Condensation with ketones (e.g., acetone) yields hydrazone derivatives, which show enhanced solubility in polar aprotic solvents .

Acid/Base-Mediated Reactions

The compound displays pH-dependent behavior:

Condition Reactivity Application
Acidic (HCl) Protonation of pyrimidine N-atoms, enhancing electrophilicity for alkylationPrecursor for cationic intermediates
Basic (NaOH) Deprotonation of hydrazide NH, enabling nucleophilic attacks at electron-poor sitesFunctionalization of aromatic rings

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine ring system to dihydro derivatives, altering planarity and π-stacking interactions .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C-Cl bond cleavage at the benzohydrazide moiety, generating hydroxyl derivatives via radical intermediates.

Reaction Optimization Insights

  • Microwave-assisted synthesis improves yields in substitution and coupling reactions (e.g., 15-minute reaction time for Suzuki coupling vs. 12 hours conventionally) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF favors coupling reactions.

Stability Considerations

  • Hydrolytic degradation occurs under strongly acidic/basic conditions (pH < 2 or > 12), cleaving the hydrazide linkage .

  • Light-sensitive: Storage in amber vials at -20°C recommended for long-term stability.

This comprehensive reactivity profile enables targeted modifications for developing derivatives with enhanced pharmacological properties, particularly in kinase inhibition and anticancer applications .

Scientific Research Applications

2-Chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has multiple applications across scientific research:

  • Chemistry: : Utilized in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.

  • Biology: : Investigated for its potential as an enzyme inhibitor, signaling pathway modulator, and protein-binding molecule.

  • Medicine: : Explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Applied in the development of specialty chemicals, agricultural agents, and materials science.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : It may target specific enzymes or receptors, interfering with normal cellular processes.

  • Pathways Involved: : Interaction with signaling pathways, such as kinase pathways, leading to modulation of cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
2-Chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Target) C₁₈H₁₂Cl₂N₅O 392.2 (calc.) 3-Chlorophenyl (Position 1); 2-Chlorobenzohydrazide (Position 4) -
N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide C₂₀H₁₇ClN₆O₂ 408.85 3-Chloro-4-methylphenyl (Position 1); 4-Methoxybenzohydrazide (Position 4)
3-Nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide C₁₈H₁₃N₇O₃ 375.3 Phenyl (Position 1); 3-Nitrobenzohydrazide (Position 4)
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) C₁₉H₁₆N₆ 328.37 Phenyl (Position 1); Benzylidenehydrazinyl (Position 4)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro substituent in the target compound enhances lipophilicity compared to the 4-methoxy group in , which may improve membrane permeability but reduce aqueous solubility.
  • Hydrazide Modifications : The benzylidenehydrazinyl group in replaces the benzohydrazide in the target compound, likely influencing tautomerism and hydrogen-bonding capacity .
Antimicrobial Activity
  • Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids: Compounds like 3a and 3d () exhibit potent activity against P. aeruginosa and C. albicans, suggesting that chloro and methyl substituents enhance antimicrobial efficacy .
  • Hydrazinyl Derivatives : The hydrazide moiety in the target compound is structurally similar to hydrazinyl derivatives in , which showed moderate to high antimicrobial activity depending on aryl substitutions .
Kinase Inhibition
  • Bisarylureas : Compounds like 5g () with pyrazolo[3,4-d]pyrimidine scaffolds act as pan-RAF inhibitors, highlighting the scaffold’s versatility in targeting kinase pathways. The 3-chlorophenyl group in the target compound may similarly engage hydrophobic kinase pockets .

Biological Activity

2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H16Cl2N5OC_{18}H_{16}Cl_2N_5O with a molecular weight of 400.2 g/mol. The compound features multiple functional groups, including chloro and hydrazide moieties, which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are well-documented, with applications ranging from anticancer to antimicrobial effects. The specific compound under review has shown promise in several areas:

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit inhibitory effects on the growth of cancer cell lines by targeting specific pathways such as the JNK signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study highlighted that related pyrazolo derivatives displayed significant antifungal activity against strains like Fusarium oxysporum and Candida albicans, suggesting that structural modifications can enhance efficacy against microbial pathogens .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored. It may modulate the activity of enzymes linked to inflammatory processes and cancer progression, making it a candidate for further pharmacological development .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that derivatives may influence ROS levels within cells, leading to apoptosis in cancer cells.
  • Antifungal Mechanisms : The presence of specific functional groups may enhance membrane permeability in fungi, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antifungal Activity : In vitro tests revealed that pyrazolo derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 32 µg/mL against various fungal strains, indicating their potential as antifungal agents .
  • Cancer Cell Line Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AAnticancer (IC50 = 10 µM)
Compound BStructure BAntifungal (MIC = 6.25 µg/mL)
This compoundCurrent CompoundAnticancer & Antimicrobial

Q & A

Q. What flow-chemistry approaches could streamline the multi-step synthesis of this compound?

  • Methodology :
  • Continuous-Flow Reactors : Use segmented flow to isolate reactive intermediates (e.g., diazomethane precursors) and minimize side reactions .
  • In-Line Analytics : Integrate FTIR or UV probes for real-time monitoring of reaction progress .

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